molecular formula C17H15N3OS B11560793 4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11560793
M. Wt: 309.4 g/mol
InChI Key: UFQBFPDOAJPZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of the thiophene and phenyl groups enhances its chemical diversity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and bases are typically employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazolo[3,4-b]pyridine derivatives, and various substituted analogs.

Scientific Research Applications

4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases and enzymes, leading to the disruption of cellular processes such as proliferation and inflammation. The compound’s structure allows it to bind effectively to active sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the thiophene and phenyl groups with the pyrazolo[3,4-b]pyridine core makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H15N3OS/c1-10-7-8-22-16(10)12-9-13(21)18-17-14(12)15(19-20-17)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H2,18,19,20,21)

InChI Key

UFQBFPDOAJPZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4

Origin of Product

United States

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